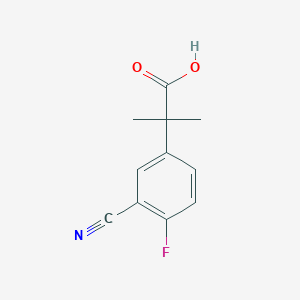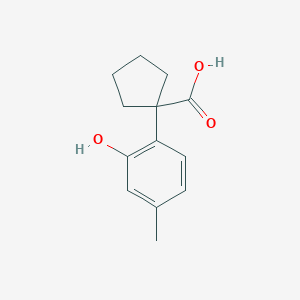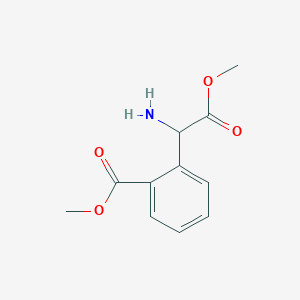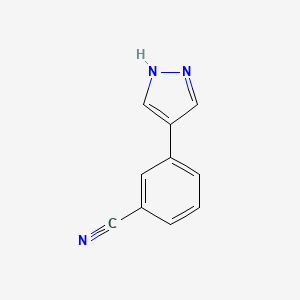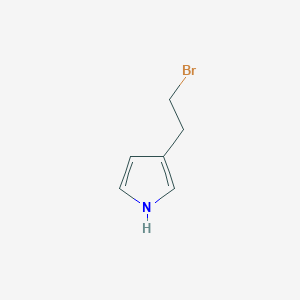
3-(2-bromoethyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromoethyl)-1H-pyrrole: is a halogenated heterocyclic compound with the molecular formula C6H8BrN It is a derivative of pyrrole, where a bromoethyl group is attached to the third position of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-bromoethyl)-1H-pyrrole typically involves the bromination of 3-ethyl-1H-pyrrole. One common method is:
Bromination Reaction: 3-ethyl-1H-pyrrole is treated with bromine in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to yield this compound.
Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the bromination reaction for higher yields and purity. This could include using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-(2-bromoethyl)-1H-pyrrole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azidoethyl, thioethyl, or alkoxyethyl pyrroles.
Oxidation Products: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction Products: Ethyl-substituted pyrroles.
Aplicaciones Científicas De Investigación
Chemistry: 3-(2-Bromoethyl)-1H-pyrrole is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of this compound have shown promise in medicinal chemistry as potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(2-bromoethyl)-1H-pyrrole and its derivatives largely depends on the specific biological target. Generally, the bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
3-(2-Bromoethyl)-1H-indole: Similar in structure but with an indole ring instead of a pyrrole ring.
2-(2-Bromoethyl)-1,3-dioxolane: Contains a dioxolane ring instead of a pyrrole ring.
3-(2-Chloroethyl)-1H-pyrrole: Similar structure with a chloroethyl group instead of a bromoethyl group.
Uniqueness: 3-(2-Bromoethyl)-1H-pyrrole is unique due to its specific reactivity profile and the presence of the bromoethyl group, which imparts distinct chemical and biological properties. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in synthetic chemistry.
Propiedades
IUPAC Name |
3-(2-bromoethyl)-1H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN/c7-3-1-6-2-4-8-5-6/h2,4-5,8H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQRFUSULIPNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(Methoxycarbonyl)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13588093.png)
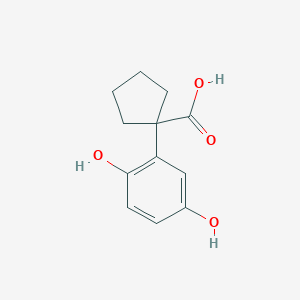

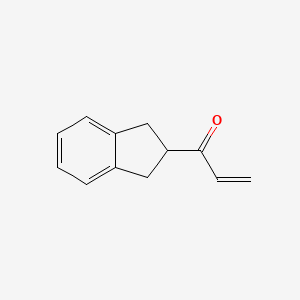
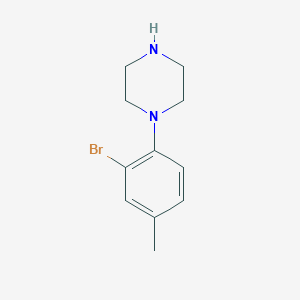
![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
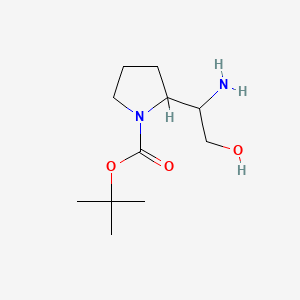
![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B13588149.png)
![4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B13588150.png)
